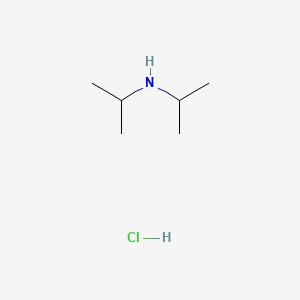

Diisopropylamine hydrochloride

概要

説明

Synthesis Analysis

Diisopropylamine hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. A study by Reiss and Koppelhuber-Bitschnau (2002) detailed the crystallization process of diisopropylamine hydrochloride hemihydrate at room temperature, revealing the conditions under which the hydrochloride form is stabilized (Reiss & Koppelhuber-Bitschnau, 2002).

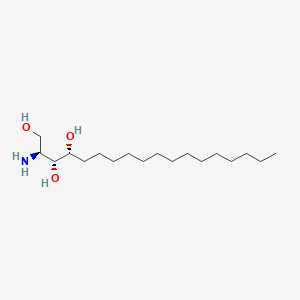

Molecular Structure Analysis

The molecular structure of diisopropylamine and its derivatives has been extensively studied. For instance, the crystal structure of a related compound, diisopropyl[(4-cyanopyrazol-3-ylamino)(2-hydroxylphenyl) -methyl] phosphonate, was characterized by Hong et al. (2011), providing insights into the spatial arrangement of diisopropylamine-based molecules (Hong et al., 2011).

Chemical Reactions and Properties

Diisopropylamine hydrochloride participates in various chemical reactions, leveraging its amine group. Clegg et al. (1998) discussed a potassium diisopropylamide complex, showcasing the reactivity of diisopropylamine derivatives in metal-amide complexes (Clegg et al., 1998).

Physical Properties Analysis

The physical properties of diisopropylamine hydrochloride, such as solubility and melting point, are influenced by its molecular structure. The study of its crystal and molecular structures, as reported by Takeuchi et al. (1986), provides a foundation for understanding these properties in the context of gas electron diffraction and vibrational spectroscopy (Takeuchi et al., 1986).

Chemical Properties Analysis

The chemical properties of diisopropylamine hydrochloride are defined by its functional groups and reactivity. Research on related compounds, such as the synthesis and properties of dichloro(diisopropylamino)phosphonio[5(4H)oxopyrazol-4-ylide-5-one] by Konovets et al. (2003), highlights the chemical behavior and potential applications of diisopropylamine-based compounds (Konovets et al., 2003).

科学的研究の応用

Application in Nonalcoholic Fatty Liver Disease Treatment

Diisopropylamine dichloroacetate has been investigated for its efficacy and safety in treating nonalcoholic fatty liver diseases (NAFLD). A randomized, double-blind, dose-paralleled control trial revealed that this compound could be a safe and effective drug for NAFLD treatment, showing overall improvement in clinical symptoms and liver function (Lu et al., 2005).

Cardiovascular Effects

A study on the hemodynamic effect of diisopropylamine hydrochloride in non-pregnant hypertensive patients indicated a significant decrease in systolic and diastolic pressure, along with a reduction in stroke volume and cardiac output post-administration (Retzke et al., 1980).

Chronic Hepatitis B Treatment

Diisopropylamine dichloroacetate has been observed to have a positive effect on patients with chronic hepatitis B. It was found to improve liver cell metabolism and maintain the stability of liver cell membranes (Wang Rong, 2008).

Safety Assessment in Cosmetics

Diisopropylamine, used to adjust the pH of cosmetic formulations, has been assessed for safety. It is considered safe as a cosmetic ingredient in current practices of use, except in products containing N-nitrosating agents (Andersen, 1995).

Treatment of Fatty Liver Disease Induced by Tamoxifen

Compound diisopropylamine dichloroacetate (CDDI) has shown effective clinical outcomes in treating fatty liver disease induced by tamoxifen in breast cancer patients, significantly improving liver function enzymes and blood lipids (Chi Bao-rong, 2013).

Metabolism Targeting Therapy in Colorectal Cancer

Dichloroacetate-loaded electrospun mats, incorporating diisopropylamine dichloroacetate, have demonstrated effective tumor suppression in colorectal cancer models. These mats target energy-central metabolism, minimizing systemic toxicity (Liu et al., 2015).

Combination Therapy for Chronic Hepatitis B with Fatty Liver

Diisopropylamine dichloroacetate combined with diammonium glycyrrhizinate has been effective in treating chronic hepatitis B with fatty liver, showing significant differences in treatment outcomes compared to control groups (Qiu Jun-lin, 2008).

Pharmacokinetics and Behavioral Effects in Horses

Studies on diisopropylamine dichloroacetate in horses have focused on physiological effects, detection methods, and behavioral impacts, providing insights into its use in veterinary medicine (Yang et al., 1988).

Dyslipidemia Treatment

Compound diisopropylamine dichloroacetate injection has been observed to effectively treat dyslipidemia, significantly improving lipid profiles in patients (W. Bo, 2010).

Anti-tumor Efficacy in Breast Cancer

Diisopropylamine dichloroacetate has shown superior anti-tumor efficacy compared with dichloroacetate in a breast tumor model, suggesting its potential in cancer treatment (Su et al., 2016).

Mutagenicity Concerns

Research has highlighted mutagenicity concerns with diisopropylamine dichloroacetate, indicating potential carcinogenic risks associated with its use (Gelernt & Herbert, 1982).

Effect on Keratinocytes

Diisopropylamine dichloroacetate enhances both the proliferation and differentiation of keratinocytes, indicating its potential applications in dermatology (Kitamura et al., 1999).

Treating Non-alcoholic Fatty Liver with Polyene Phosphatidyl Choline Combination

Combining diisopropylamine dichloroacetate with polyene phosphatidyl choline has shown clinical efficacy in treating non-alcoholic fatty liver, improving serum biochemical indices and liver health (Zhang Lu-lu, 2009).

Bioequivalence in Tablets and Capsules

A study on the bioequivalence of domestic diisopropylamine dichloroacetate tablet or capsule and imported tablet found no significant differences, demonstrating their interchangeability in clinical use (Yu Ze-bo, 2003).

Glucose and Fat Metabolism

Research on diisopropylammonium dichloroacetate (DIPA) and sodium dichloroacetate (DCA) has explored their effects on glucose and fat metabolism in normal and diabetic tissue, providing insights into their potential therapeutic applications (Stacpoole & Felts, 1970).

Safety And Hazards

Diisopropylamine hydrochloride is highly flammable and can cause severe skin burns and eye damage6. It is harmful if swallowed and toxic if inhaled6. It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects6.

将来の方向性

Diisopropylamine hydrochloride has potential applications in various fields due to its properties. It is a common amine nucleophile in organic synthesis3, and its derivative LDA is a widely used reagent3. However, due to its hazardous nature, proper safety measures should be taken while handling this chemical6.

特性

IUPAC Name |

N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N.ClH/c1-5(2)7-6(3)4;/h5-7H,1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URAZVWXGWMBUGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00945341 | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisopropylamine hydrochloride | |

CAS RN |

819-79-4, 22675-80-5 | |

| Record name | 2-Propanamine, N-(1-methylethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diisopropylamine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(Propan-2-yl)propan-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00945341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisopropylamine Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

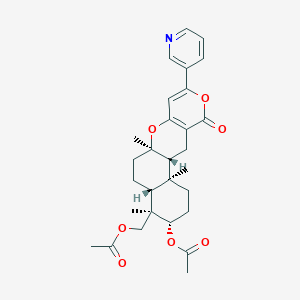

![(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-hydroxy-2-(3-methylbut-2-enyl)phenoxy]oxane-3,4,5-triol](/img/structure/B1251580.png)

![(2S,3R,4S,5S,6R)-2-[[(1S,3R,4S,6S)-3-hydroxy-1,4-bis(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1251583.png)